D-Mannonic acid-1,4-lactone (CAS 1668-08-2) is a highly stable, five-membered gamma-lactone derived from D-mannose. As a commercially established chiral pool building block, it provides a pre-formed furanose ring with locked stereocenters at C2, C3, C4, and C5[1]. Unlike its parent aldose, which exists as an equilibrating mixture of anomers in solution, this lactone offers a well-defined electrophilic carbonyl and differentiated hydroxyl groups. Its crystalline stability, characterized by a melting point of 151-152 °C and a specific rotation of [α]D +51° in water, ensures reliable handling, extended shelf-life, and precise analytical traceability in rigorous pharmaceutical and fine chemical procurement workflows [2].
Substituting D-mannono-1,4-lactone with cheaper, more abundant lactones like D-glucono-1,5-lactone (GDL) or using the parent D-mannose fundamentally disrupts downstream synthetic pathways. GDL possesses a six-membered delta-lactone ring and differing C2 stereochemistry, which leads to poor regioselectivity—such as generating intractable mixtures of O- and N-alkylated byproducts during critical Mitsunobu cyclizations [1]. Furthermore, attempting to use D-mannose directly requires multi-step protection and oxidation sequences to fix the anomeric center, adding significant time, solvent waste, and yield losses. Procurement of the exact D-mannono-1,4-lactone isomer is therefore mandatory for processes requiring direct, stereospecific access to the furanose scaffold without the burden of resolving complex diastereomeric or regiochemical mixtures [1].
In the synthesis of rare sugars and nucleoside analogs, the cyclization of hydroxyalkoxamates is a critical step. Research demonstrates that utilizing D-mannono-1,4-lactone derivatives yields 94% of the desired O-alkylated product with 0% N-alkylated byproduct [1]. In stark contrast, starting from D-glucono-1,5-lactone or D-galactono-1,5-lactone results in a problematic mixture of O- and N-alkylated products [1]. This absolute regiocontrol is attributed to the axially oriented substituent at C2 originating from the mannose stereochemistry, which sterically dictates the reaction pathway.
| Evidence Dimension | O-alkylation vs. N-alkylation yield ratio |
| Target Compound Data | 94% O-alkylation, 0% N-alkylation |
| Comparator Or Baseline | D-Glucono-1,5-lactone derivatives (yield a mixture of O- and N-alkylated products) |
| Quantified Difference | Complete elimination of N-alkylated byproducts (100% regioselectivity) |
| Conditions | Mitsunobu cyclization of gamma-hydroxyalkoxamates (TPP, DEAD) |
Eliminates the need for costly and time-consuming chromatographic separation of N-alkylated impurities, maximizing throughput in pharmaceutical intermediate synthesis.
L-Ribose is a high-value, rare sugar essential for antiviral drug synthesis. While biological routes using L-arabinose and isomerase enzymes are common, they require complex fermentation infrastructure. D-Mannono-1,4-lactone provides a highly efficient, purely chemical alternative, enabling the synthesis of L-ribose in a 50% overall yield across eight steps[1]. A key enabler is the stereospecific inversion at C4 and C5, which proceeds cleanly from the gamma-lactone scaffold [1].
| Evidence Dimension | Overall synthetic yield of L-ribose |
| Target Compound Data | 50% overall yield via chemical synthesis |
| Comparator Or Baseline | Traditional enzymatic conversion from L-arabinose (often requires complex downstream isolation from equilibrium mixtures) |
| Quantified Difference | Provides a scalable, purely synthetic route with a 50% isolated yield, bypassing bioprocessing bottlenecks. |
| Conditions | 8-step chemical synthesis including Mitsunobu cyclization and hydrogenolysis |
Allows fine chemical manufacturers to produce high-value L-ribose using standard organic synthesis reactors without investing in specialized bioprocessing equipment.
The synthesis of C-aryl furanosides, which are critical scaffolds for LpxC inhibitors and nucleoside analogs, requires precise stereocontrol. Starting from D-mannono-1,4-lactone allows for the divergent, stereocontrolled synthesis of four distinct diastereomeric C-aryl furanosides [1]. The pre-existing furanose ring and defined stereocenters enable a highly stereoselective reduction of intermediate hemiketals [1]. Attempting this from linear aldoses or non-lactone precursors typically results in poor diastereomeric excess and requires extensive chiral resolution.
| Evidence Dimension | Stereocontrol in C-aryl furanoside synthesis |
| Target Compound Data | Stereocontrolled access to 4 distinct diastereomers (1S,4R; 1S,4S; 1R,4R; 1R,4S) |
| Comparator Or Baseline | Linear D-mannose or acyclic precursors (require additional cyclization steps with variable anomeric control) |
| Quantified Difference | Direct access to pure furanoside diastereomers without late-stage chiral resolution |
| Conditions | Chiral-pool synthesis involving stereoselective hemiketal reduction and cycloetherification |
Shortens the development timeline for novel C-nucleoside therapeutics by providing immediate, stereochemically pure furanose building blocks.
Leveraging its 50% overall yield conversion to L-ribose, D-mannono-1,4-lactone is the recommended starting material for the commercial-scale chemical production of L-ribose, a mandatory precursor for various L-nucleoside antiviral drugs[1].
Because it allows stereocontrolled access to C-furanosides, this lactone is highly recommended for medicinal chemistry programs synthesizing LpxC inhibitors, where altering the configuration at positions 2 and 5 of the tetrahydrofuran ring is critical for structure-activity relationship (SAR) optimization [2].
In synthetic workflows requiring the cyclization of hydroxyalkoxamates, D-mannono-1,4-lactone is the preferred substrate over gluconolactones due to its 100% regioselectivity for O-alkylation, ensuring high-purity rare sugar intermediates without N-alkylated contamination [1].